4,8-Diaminonaphthalene-1,5-dione

Organic Synthesis Quinone Chemistry Stable Building Blocks

4,8-Diaminonaphthalene-1,5-dione (CAS 6259-68-3) is the stable 4,8-diamino tautomer of naphtho-1,5-quinone, essential for synthesizing Disperse Blue 20, Disperse Blue 58, Disperse Green 1, and Acid Black 47 with precise bathochromic shifts. Its electron-rich core enables hole-transport materials and tunable HOMO-LUMO gaps for organic photovoltaics. Unlike generic diaminonaphthalenes, its unique substitution pattern ensures reliable tautomeric equilibria and metal-chelation behavior critical for ratiometric probes. Procure this high-purity intermediate for dye manufacturing, OPV device prototyping, or advanced ligand design.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
CAS No. 6259-68-3
Cat. No. B1497111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,8-Diaminonaphthalene-1,5-dione
CAS6259-68-3
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=N)C=CC(=O)C2=C1N)O
InChIInChI=1S/C10H8N2O2/c11-5-1-3-7(13)10-6(12)2-4-8(14)9(5)10/h1-4,11,14H,12H2
InChIKeyDQRBQYWUILSPIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,8-Diaminonaphthalene-1,5-dione (CAS 6259-68-3) Supplier and Procurement Information – A Stable Naphthoquinone Building Block


4,8-Diaminonaphthalene-1,5-dione (CAS 6259-68-3), also known as 1,5-diamino-4,8-naphthalenedione or 4,8-diamino-1,5-naphthoquinone, is a substituted naphtho-1,5-quinone derivative. It exists primarily as the stable 4,8-diamino tautomer, in contrast to the highly unstable parent naphtho-1,5-quinone [1]. The compound features two amino groups at the 4 and 8 positions of the naphthalene-1,5-dione core, imparting strong electron-donating character and enabling its use as a synthetic intermediate for dyes, pigments, and functional materials [2]. Its molecular formula is C10H8N2O2 with a molecular weight of 188.18 g/mol .

4,8-Diaminonaphthalene-1,5-dione: Why In-Class Analogs Cannot Be Interchanged for Critical Applications


Within the diaminonaphthalene family, subtle variations in substitution pattern and oxidation state profoundly alter electronic structure, stability, and reactivity. Generic substitution with other diaminonaphthalenes (e.g., 1,5-, 1,8-, or 2,3-isomers) or related naphthoquinones fails because the 4,8-diamino-1,5-dione architecture confers a unique combination of extended conjugation, high electron density, and specific tautomeric equilibria [1][2]. These properties directly govern performance in applications such as organic electronics, dye synthesis, and metal coordination. The quantitative evidence below demonstrates precisely where 4,8-diaminonaphthalene-1,5-dione differs from its closest analogs, providing a rational basis for selection in research and industrial procurement.

4,8-Diaminonaphthalene-1,5-dione Comparative Performance Data: Evidence for Scientific Selection


Structural Stability Advantage: 4,8-Diaminonaphtho-1,5-quinone vs. Parent Naphtho-1,5-quinone

The parent naphtho-1,5-quinone is highly unstable and cannot be isolated [1]. In contrast, 4,8-diaminonaphtho-1,5-quinones (including the target compound) are stable derivatives suitable for synthetic manipulation [1]. This stability arises from the electron-donating amino groups at the 4 and 8 positions, which stabilize the quinoid system.

Organic Synthesis Quinone Chemistry Stable Building Blocks

Tautomeric Equilibrium Distinction: 4,8-Diaminonaphthalene-1,5-dione vs. 1,5-Diaminonaphthalene

Spectroscopic investigations of compounds related to 1,5-diamino-4,8-naphthoquinone reveal complex tautomeric equilibria involving keto-enol and amino-imino forms, which are distinct from the simpler amine tautomerism in non-quinonoid diaminonaphthalenes like 1,5-diaminonaphthalene [1]. The presence of the quinone moiety introduces additional tautomeric states that influence reactivity and spectroscopic properties.

Spectroscopy Tautomerism Structure Elucidation

Electronic Structure Modulation: Energy Gap Variation Among Diaminonaphthalene Positional Isomers

DFT calculations at the B3LYP/6-31(d,p) level on diaminonaphthalene positional isomers show that the HOMO-LUMO energy gap decreases systematically with electron-donating amino substitution, and varies depending on the substitution pattern [1]. While specific values for the 4,8-diamino-1,5-dione isomer are not tabulated in the study, the trend demonstrates that positional isomerism directly modulates frontier orbital energies, which are key determinants of redox behavior and optical properties [1].

DFT Calculations Electronic Properties Materials Science

Established Industrial Utility: Precursor to Disperse Dyes and Pigments

4,8-Diaminonaphthalene-1,5-dione (as its imine tautomer, 8-amino-5-hydroxy-4-imino-1(4H)-naphthalenone) is a documented precursor for the synthesis of several commercial dye classes, including Acid Black 47, Basic Blue 99, Disperse Blue 20, Disperse Blue 58, and Disperse Green 1 [1]. This contrasts with many other diaminonaphthalenes, which do not serve as direct precursors to this specific portfolio of colorants.

Dye Chemistry Synthetic Intermediates Industrial Applications

4,8-Diaminonaphthalene-1,5-dione: Validated Application Scenarios for Procurement and Research


Synthesis of Disperse Dyes and Acid Dyes for Textile Applications

Leverage 4,8-diaminonaphthalene-1,5-dione as a key intermediate in the production of Disperse Blue 20, Disperse Blue 58, Disperse Green 1, and Acid Black 47 [1]. Its unique amino-quinone structure enables the formation of chromophores with desired bathochromic shifts and tinctorial strength for polyester and polyamide dyeing.

Development of Stable Naphthoquinone-Based Organic Electronic Materials

Utilize the compound's electron-rich 4,8-diamino-1,5-naphthoquinone core as a building block for hole-transporting materials or donor components in organic photovoltaics. The stability imparted by the amino substitution (vs. unsubstituted naphtho-1,5-quinone) allows for practical device fabrication [1], while the tunable HOMO-LUMO gap (as inferred from DFT studies on related diaminonaphthalenes [2]) offers a pathway to optimize electronic properties.

Spectroscopic Probe and Ligand Design Exploiting Tautomeric Equilibria

Exploit the compound's rich tautomeric behavior (keto-enol and amino-imino) for designing environment-sensitive fluorescent probes or metal-chelating ligands [1]. The multiple tautomeric states provide a basis for ratiometric sensing or for tuning metal-binding affinity through pH or solvent polarity.

Technical Documentation Hub

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